Hept-2-en-1-ol
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Overview
Description
Hept-2-en-1-ol, also known as (E)-2-Hepten-1-ol, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications. The compound is part of the family of unsaturated alcohols, which are known for their reactivity and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of hept-2-enal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high purity .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of hept-2-enal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The hydrogenation reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Hept-2-en-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Hept-2-enal, Heptanoic acid
Reduction: Heptane
Substitution: Various substituted heptenes depending on the reagent used.
Scientific Research Applications
Hept-2-en-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Hept-2-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Hept-2-en-1-ol can be compared with other similar compounds, such as:
Hept-1-en-3-ol: Another unsaturated alcohol with a different position of the double bond and hydroxyl group.
Hept-3-en-2-ol: Similar structure but with the double bond and hydroxyl group in different positions.
Heptanol: A saturated alcohol with no double bonds.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .
Properties
Molecular Formula |
C7H14O |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hept-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ASFYPVGAALGVNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCO |
Origin of Product |
United States |
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